2,5-Dichloro-3-(difluoromethoxy)aniline
Overview
Description
2,5-Dichloro-3-(difluoromethoxy)aniline is an aromatic compound characterized by the presence of two chlorine atoms, a difluoromethoxy group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,5-dichloroaniline with difluoromethyl ether under specific conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or distillation to remove impurities and achieve the desired chemical specifications.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-3-(difluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
2,5-Dichloro-3-(difluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-(difluoromethoxy)aniline involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzymatic activities or receptor functions, contributing to its biological effects .
Comparison with Similar Compounds
2,5-Dichloroaniline: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.
3,5-Dichloro-4-(difluoromethoxy)aniline: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: 2,5-Dichloro-3-(difluoromethoxy)aniline is unique due to the presence of both chlorine and difluoromethoxy groups, which impart distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,5-dichloro-3-(difluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F2NO/c8-3-1-4(12)6(9)5(2-3)13-7(10)11/h1-2,7H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNJLDYAPUITHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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